molecular formula C14H12N2O2 B075053 Glyoxalbis(2-hydroxyanil) CAS No. 1149-16-2

Glyoxalbis(2-hydroxyanil)

Cat. No.: B075053
CAS No.: 1149-16-2
M. Wt: 240.26 g/mol
InChI Key: OMJNMRJMNUREOJ-KOBPNRPCSA-N
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Mechanism of Action

Target of Action

Glyoxalbis(2-hydroxyanil), also known as Glyoxal bis(2-hydroxyanil), Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis-, or Glyoxal bis(o-hydroxyanil), is a complex organic compound. It’s noted that it may have an impact on the respiratory system .

Mode of Action

It’s suggested that the compound interacts with its targets, potentially causing changes at the molecular level . More research is needed to fully understand the interaction of this compound with its targets.

Action Environment

Safety data sheets suggest that exposure should be avoided and personal protective equipment should be used when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- can be synthesized by reacting salicylaldehyde with ethylenediamine in a condensation reaction . The reaction typically involves dissolving salicylaldehyde in an appropriate solvent such as ethanol, followed by the addition of ethylenediamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the synthesis of phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.

    Industry: It is used in the development of catalysts and as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bis(salicylaldehyde)ethylenediamine: Similar structure but with different substituents.

    Disalicylalethylenediamine: Another Schiff base with similar properties.

Uniqueness

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- is unique due to its specific structure, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[2-(2-hydroxyphenyl)iminoethylideneamino]phenol
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InChI

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18/h1-10,17-18H
Source PubChem
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InChI Key

FZKAPSZEPRQQGK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC=NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7061568
Record name Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige odorless solid; [Acros Organics MSDS]
Record name Glyoxal bis(2-hydroxyanil)
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CAS No.

1149-16-2
Record name Glyoxal bis(2-hydroxyanil)
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Record name Glyoxal bis(2-hydroxyanil)
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Record name Glyoxal bis(2-hydroxyanil)
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Record name Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-
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Record name Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis-
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Record name 2,2'-ethanediylidenedinitrilodiphenol
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Record name GLYOXAL-BIS(2-HYDROXYANIL)
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Customer
Q & A

Q1: How does Glyoxal bis(2-hydroxyanil) interact with calcium ions?

A1: Glyoxal bis(2-hydroxyanil) (GBHA) forms a stable, red-colored chelate complex with calcium ions (Ca2+) in an alkaline environment. This complexation allows for the detection and quantification of calcium in various samples. [, , , , , , ]

Q2: What is the significance of GBHA staining in histological studies?

A2: GBHA staining is a valuable tool in histology for visualizing the distribution of calcium in tissues. The red Ca-GBHA precipitate allows researchers to identify calcium deposits in cells and tissues, providing insights into physiological and pathological processes. [, , , , ]

Q3: How does calcium chelation by GBHA affect Schistosoma mansoni cercariae?

A3: Research suggests that calcium ions in the pre-acetabular glands of S. mansoni cercariae may act as cofactors for lytic enzymes involved in host invasion. GBHA, through its calcium chelating ability, can reduce cercarial invasiveness, supporting the importance of calcium in this process. []

Q4: What is the molecular formula and weight of Glyoxal bis(2-hydroxyanil)?

A4: The molecular formula of Glyoxal bis(2-hydroxyanil) is C14H12N2O2, and its molecular weight is 240.26 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize GBHA and its metal complexes?

A5: Researchers utilize various spectroscopic methods, including UV-Vis, FT-IR, NMR, and EPR spectroscopy, to characterize GBHA, its metal complexes, and their electronic structures. [, , , , ]

Q6: How stable is the GBHA-calcium complex, and what factors can affect its stability?

A6: The GBHA-calcium complex exhibits good stability, but factors like pH, temperature, and the presence of other metal ions can influence its stability and color intensity. [, , ]

Q7: Can GBHA be incorporated into materials for specific applications?

A7: Yes, GBHA can be incorporated into various materials, such as polymers and electrodes, to enhance their properties or impart specific functionalities. For example, GBHA-modified carbon paste electrodes have been developed for the detection of mercury and silver ions. [, ]

Q8: Does GBHA exhibit any catalytic activity?

A8: While GBHA itself is not known for its catalytic properties, its metal complexes, particularly those with cobalt, have shown electrocatalytic activity in the reduction of molecular oxygen. []

Q9: Have computational methods been employed to study GBHA and its complexes?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of GBHA complexes, providing valuable insights into their bonding characteristics and redox behavior. [, ]

Q10: How do structural modifications of GBHA affect its metal binding affinity?

A10: Structural modifications, such as the introduction of different substituents on the aromatic rings, can significantly impact the electronic properties and metal binding affinity of GBHA derivatives. []

Q11: What strategies can be employed to enhance the stability or solubility of GBHA for specific applications?

A11: Researchers can explore various strategies, such as the use of different solvents, pH adjustments, or the formation of inclusion complexes, to improve the stability and solubility of GBHA in desired formulations. []

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